Rimcazole dihydrochloride
Overview
Description
Mechanism of Action
Target of Action
Rimcazole hydrochloride primarily targets the sigma receptor and acts as an antagonist . Sigma receptors are thought to be involved in drug psychosis that can be induced by certain drugs . In addition to sigma receptors, Rimcazole also has a high affinity for dopamine transporters .
Mode of Action
Rimcazole interacts with its targets by acting as an antagonist of the sigma receptor, thereby blocking its action . It also inhibits dopamine reuptake by binding to dopamine transporters . This dual action can lead to changes in neurotransmission and neuronal activity.
Biochemical Pathways
For instance, sigma receptors are implicated in the modulation of psychostimulant-induced behaviors , while dopamine transporters are involved in regulating dopamine levels in the brain .
Pharmacokinetics
It is known that rimcazole has a high affinity for dopamine transporters, suggesting that it may be readily taken up into dopaminergic neurons .
Result of Action
Rimcazole has been shown to reduce the effects of cocaine, and analogues of Rimcazole have been shown to be highly effective at blocking the convulsions caused by cocaine overdose in animal models . This suggests that Rimcazole’s action on sigma receptors and dopamine transporters can have significant effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Rimcazole hydrochloride interacts with sigma receptors and dopamine transporters . Sigma receptors are thought to be involved in drug psychosis induced by certain drugs, and dopamine transporters play a crucial role in regulating dopamine levels in the brain . Rimcazole hydrochloride’s interaction with these biomolecules can influence biochemical reactions in the body .
Cellular Effects
Rimcazole hydrochloride’s antagonistic action on sigma receptors and inhibitory action on dopamine reuptake can influence various cellular processes . For instance, it can affect cell signaling pathways related to dopamine and potentially impact gene expression and cellular metabolism .
Molecular Mechanism
Rimcazole hydrochloride exerts its effects at the molecular level through its interactions with sigma receptors and dopamine transporters . It acts as an antagonist to sigma receptors, blocking their activity, and inhibits the reuptake of dopamine, thereby increasing dopamine levels .
Dosage Effects in Animal Models
It has been shown to reduce the effects of cocaine and block the convulsions caused by cocaine overdose in animal models .
Metabolic Pathways
Rimcazole hydrochloride is involved in the dopamine metabolic pathway due to its action as a dopamine reuptake inhibitor . It may interact with enzymes involved in the metabolism of dopamine, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its interactions with sigma receptors and dopamine transporters, it may be transported to areas of the cell where these biomolecules are located .
Subcellular Localization
Given its interactions with sigma receptors and dopamine transporters, it may be localized to areas of the cell where these biomolecules are located .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rimcazole dihydrochloride is synthesized through a multi-step process involving the reaction of carbazole with various reagents to introduce the necessary functional groups. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Rimcazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different substituents on the carbazole ring or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbazole compounds .
Scientific Research Applications
Rimcazole dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool to study sigma receptors and dopamine transporters.
Biology: Investigated for its effects on neuronal activity and neurotransmitter regulation.
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another sigma receptor antagonist with antipsychotic properties.
Cocaine: A dopamine reuptake inhibitor, though with a different pharmacological profile and higher abuse potential.
Fluphenazine: A typical antipsychotic with dopamine receptor antagonism.
Uniqueness
Rimcazole dihydrochloride is unique in its dual action as both a sigma receptor antagonist and a dopamine reuptake inhibitor. This combination of activities makes it a valuable tool in research and a potential candidate for therapeutic applications that require modulation of both sigma receptors and dopamine transporters .
Biological Activity
Rimcazole dihydrochloride, a compound initially developed as a potential antipsychotic agent, has garnered attention for its unique biological activities, particularly its interactions with sigma receptors and dopamine transporters. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables and research findings from various studies.
- Chemical Name: 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)propyl]-9H-carbazole dihydrochloride
- Molecular Formula: C21H27N3.2HCl
- Purity: ≥98%
This compound primarily functions as an antagonist at sigma receptors, specifically σ1 and σ2 subtypes. The compound exhibits the following inhibitory concentrations (IC50 values):
- σ1 Receptor: 1480 nM
- σ2 Receptor: 386 nM
- Dopamine Transporter (DAT): 57.6 nM
These interactions suggest that this compound can inhibit dopamine uptake, which may contribute to its effects on behavior and potential therapeutic applications in addiction and psychosis management .
Antagonistic Properties
Rimcazole's antagonism at sigma receptors has been linked to various physiological effects, including:
- Reduction of Cocaine Self-Administration: Studies have shown that rimcazole analogs can decrease cocaine self-administration in animal models without significantly affecting food-maintained responding . This suggests a potential utility in treating cocaine addiction.
Behavioral Studies
Research indicates that rimcazole can alter locomotor activity and reduce the stimulant effects of cocaine. For example:
- In a study assessing the effects on rats self-administering cocaine, rimcazole produced dose-dependent decreases in response rates maintained by cocaine .
Study on Cocaine Self-Administration
A pivotal study demonstrated that rimcazole analogs effectively decreased cocaine self-administration rates in rats. The findings suggested that these compounds might promote conformational changes in the DAT that reduce cocaine binding, thus altering the drug's reinforcing properties .
Behavioral Economic Analysis
Another study utilized behavioral economic analysis to assess the demand for cocaine under the influence of rimcazole. The results indicated that rimcazole reduced the motivation to obtain cocaine while maintaining food-seeking behavior, highlighting its potential as a treatment for substance use disorders .
Summary of Efficacy in Cancer Research
Recent studies have also explored the antiproliferative effects of sigma ligands, including rimcazole, on cancer cell lines. The following table summarizes the growth inhibition metrics:
Compound | Mean GI50 (μM) | TGI (μM) | LC50 (μM) | Therapeutic Index |
---|---|---|---|---|
Rimcazole | 22.3 | Not available | Not available | Not calculated |
PB28 | 24.6 | Not available | Not available | Not calculated |
SM21 | 73.6 | Not available | Not available | Not calculated |
BD1047 | 92.1 | Not available | Not available | Not calculated |
The mean GI50 value for rimcazole indicates moderate antiproliferative efficacy against certain cancer cell lines .
Properties
CAS No. |
75859-03-9 |
---|---|
Molecular Formula |
C21H28ClN3 |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
9-[3-[(3R,5S)-3,5-dimethylpiperazin-1-yl]propyl]carbazole;hydrochloride |
InChI |
InChI=1S/C21H27N3.ClH/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24;/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3;1H/t16-,17+; |
InChI Key |
WNFWEJQIMFWVCQ-OKZTUQRJSA-N |
SMILES |
CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl.Cl |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl |
Canonical SMILES |
CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl |
Key on ui other cas no. |
75859-03-9 |
Pictograms |
Irritant |
Synonyms |
BW 234U BW-234U cis-9-(3-(3,5-dimethyl-1-piperazinyl)propyl)carbazole rimcazole rimcazole dihydrochloride, (cis)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.